molecular formula C20H15ClN4O2 B10991777 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide

Cat. No.: B10991777
M. Wt: 378.8 g/mol
InChI Key: CBRWSILSMLZLEG-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide: indole acetamide , belongs to the class of indole derivatives. Indole compounds have a benzopyrrole structure and exhibit diverse biological activities . The indole nucleus is present in several synthetic drug molecules, making it an essential heterocyclic system.

Preparation Methods

Synthetic Routes:: The synthesis of indole acetamide involves the condensation of appropriate precursors. While specific synthetic routes may vary, one common method is the reaction between a substituted pyridazinone and an indole derivative.

Reaction Conditions::

    Precursors: Substituted pyridazinone (e.g., 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-one) and indole (e.g., 1H-indol-4-ylamine).

    Reaction Type: Condensation.

    Solvent: Organic solvents (e.g., DMF, DMSO).

    Catalyst: Acidic or basic conditions.

    Temperature: Typically reflux conditions.

    Isolation: Purification by recrystallization or column chromatography.

Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and large-scale purification techniques.

Chemical Reactions Analysis

Indole acetamide can undergo various reactions:

    Oxidation: Oxidative processes can lead to the formation of indole acetamide derivatives with different oxidation states.

    Reduction: Reduction reactions may yield reduced indole acetamide analogs.

    Substitution: Nucleophilic substitution at the indole or pyridazinone ring can introduce diverse substituents.

    Common Reagents: Reagents like hydrazine, hydrogen peroxide, and metal catalysts.

    Major Products: These reactions yield various derivatives with altered pharmacological properties.

Scientific Research Applications

Indole acetamide has been studied extensively for its biological potential:

    Antiviral: Some derivatives exhibit antiviral activity against influenza and Coxsackie B4 viruses.

    Anti-HIV: Certain indole derivatives show anti-HIV activity.

    Antioxidant: Potential antioxidant effects.

    Anticancer: Further research explores its role in cancer therapy.

Mechanism of Action

The exact mechanism of indole acetamide’s effects varies depending on the specific derivative. It likely involves interactions with cellular receptors, enzymes, or signaling pathways.

Comparison with Similar Compounds

Indole acetamide’s uniqueness lies in its specific combination of the indole and pyridazinone moieties. Similar compounds include other indole derivatives, such as tryptophan and indole-3-acetic acid.

Properties

Molecular Formula

C20H15ClN4O2

Molecular Weight

378.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-4-yl)acetamide

InChI

InChI=1S/C20H15ClN4O2/c21-14-6-4-13(5-7-14)16-8-9-20(27)25(24-16)12-19(26)23-18-3-1-2-17-15(18)10-11-22-17/h1-11,22H,12H2,(H,23,26)

InChI Key

CBRWSILSMLZLEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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